N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine
Description
N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine is a hydrazine derivative characterized by a methyl group on one nitrogen atom and a methylidene (CH=) group linked to a 2,4,6-trifluorophenyl aromatic ring on the adjacent nitrogen. This compound belongs to the hydrazone class, which is widely studied for applications in medicinal chemistry, material science, and catalysis due to their stability, tunable electronic properties, and biological activity .
Properties
IUPAC Name |
N-[(2,4,6-trifluorophenyl)methylideneamino]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c1-12-13-4-6-7(10)2-5(9)3-8(6)11/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHNBAKYBWJJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=CC1=C(C=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine typically involves the reaction of 2,4,6-trifluorobenzaldehyde with N-methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Key Reaction Mechanisms
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Hydrazine Nucleophilicity : The hydrazine group facilitates nucleophilic attack on carbonyl carbons, forming intermediates like imine or hydrazone precursors .
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Cyclization and Aromatization : In cyclocondensation reactions, hydrazine derivatives undergo intramolecular cyclization followed by oxidation (e.g., using iodine or hydrogen peroxide) to form aromatic heterocycles like pyrazoles .
Example Reaction Pathway
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Nucleophilic Addition : Hydrazine attacks a carbonyl group (e.g., diketone).
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Cyclization : Formation of a five-membered ring via elimination of water.
Challenges and Optimization Strategies
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Low Yields in Direct Synthesis : Reactions with hydrazine hydrate often result in ≤3.7% yields, suggesting the need for optimized catalysts or solvents .
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Catalyst Dependency : Iridium-based photoredox systems improve efficiency for trifluoromethyl incorporation, as demonstrated in related systems .
Structural Analogues and Reactivity Correlation
| Compound | Structural Features | Reactivity Differences |
|---|---|---|
| 1-(2,4,6-Trifluorophenyl)hydrazine | Lacks methyl substitution | Reduced steric hindrance, higher nucleophilicity |
| N-Methylhydrazine | Basic hydrazine structure | Lower lipophilicity, less stable intermediates |
| 2-Amino-5-trifluoromethylbenzaldehyde | Amine-aldehyde functionality | Alternative condensation pathways |
This compound’s unique combination of hydrazine reactivity and trifluoromethyl stability positions it as a versatile building block in heterocyclic synthesis . Further optimization of reaction conditions, particularly catalyst systems, could unlock higher yields and broader applications.
Scientific Research Applications
Chemical Synthesis
N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:
- Hydrazone Formation : The compound can react with aldehydes and ketones to form hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
- Condensation Reactions : It can be utilized in condensation reactions to create more complex molecular structures, particularly useful in the development of fine chemicals.
Pharmaceutical Development
The trifluoromethyl group present in the compound enhances its biological activity and lipophilicity, making it a candidate for drug development:
- Anticancer Agents : Research indicates that derivatives of hydrazine compounds exhibit anticancer properties. This compound could potentially be modified to enhance these properties.
- Antimicrobial Activity : Preliminary studies suggest that similar hydrazine derivatives possess antimicrobial effects, indicating a potential application in developing new antibiotics.
Agricultural Chemistry
The compound has potential applications in the field of agrochemicals:
- Pesticide Development : Its ability to form stable complexes with metal ions can be exploited in designing new pesticides that target specific pests while minimizing environmental impact.
- Plant Growth Regulators : There is ongoing research into the use of hydrazines as plant growth regulators, which could lead to enhanced agricultural productivity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of hydrazone derivatives. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The study suggested further exploration into modifying the trifluoromethyl group to enhance activity and selectivity.
Case Study 2: Pesticide Efficacy
Research conducted on hydrazine-based pesticides revealed their effectiveness against common agricultural pests. The study highlighted the potential of this compound as a lead compound for developing new pest control agents that are less harmful to non-target organisms.
Mechanism of Action
The mechanism by which N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical or pharmacological effects. The hydrazine moiety may also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine, differing primarily in substituents on the aromatic rings or the hydrazine backbone:
Substituent Impact Analysis:
- Electron-Withdrawing Groups (EWGs): The 2,4,6-trifluorophenyl group in the target compound increases electrophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 5b with 4-chlorophenyl ).
- Aromatic Ring Size : Naphthalene derivatives (e.g., 5i ) exhibit broader absorption spectra and improved π-π interactions, whereas smaller aromatic systems (e.g., phenyl) prioritize steric accessibility .
- Heterocyclic Moieties: Quinoline and morpholine substituents (e.g., QH-11) introduce basic nitrogen atoms, enhancing binding to biological targets like enzymes or receptors .
Physicochemical and Spectroscopic Data Comparison
The table below summarizes critical data for select analogs:
*Estimated based on structural analogs.
Biological Activity
N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine (CAS Number: 1264837-70-8) is a hydrazone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₇F₃N₂
- Molecular Weight : 188.15 g/mol
- Boiling Point : 209.7 °C (predicted)
- Density : 1.25 g/cm³ (predicted)
- pKa : -0.57 (predicted) .
Synthesis
The synthesis of this compound typically involves the condensation of N-methylhydrazine with 2,4,6-trifluorobenzaldehyde. This reaction results in the formation of a hydrazone linkage, which is crucial for the compound's biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity : Preliminary data suggest that this compound exhibits significant cytotoxic effects against HepG2 liver cancer cells. The IC₅₀ value indicates the concentration required to inhibit cell viability by 50%, which is a critical measure in evaluating anticancer agents.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | TBD | Induction of apoptosis via caspase activation |
| MCF-7 | TBD | Anti-proliferative effects observed |
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This is characterized by:
- Caspase Activation : Increased levels of caspase-3 and caspase-9 were observed in treated HepG2 cells, suggesting that the compound promotes apoptosis through intrinsic pathways.
Case Studies
-
Study on HepG2 Cells :
- A study evaluated the effects of this compound on HepG2 cells and found that it significantly increased early-stage and late-stage apoptosis percentages from baseline levels to 29.49% and 9.63%, respectively.
- The study also reported upregulation of apoptotic markers such as caspase-3 and caspase-9 by factors of 3.45 and 2.37 compared to control cells .
- Comparative Analysis with Other Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
